Methyl5-ethynylthiophene-3-carboxylate
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Overview
Description
Methyl5-ethynylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-ethynylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated thiophene derivative with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Methyl5-ethynylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can be performed on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
Methyl5-ethynylthiophene-3-carboxylate has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: Thiophene derivatives, including this compound, exhibit various pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the fabrication of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl5-ethynylthiophene-3-carboxylate depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating charge transport through its conjugated π-system.
In Medicinal Chemistry: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylate
- Thiophene-3-carboxylate
- Ethynylthiophene derivatives
Uniqueness
Methyl5-ethynylthiophene-3-carboxylate is unique due to the presence of both the ethynyl and carboxylate groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C8H6O2S |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
methyl 5-ethynylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H6O2S/c1-3-7-4-6(5-11-7)8(9)10-2/h1,4-5H,2H3 |
InChI Key |
LGPHIUYFBGMBNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C#C |
Origin of Product |
United States |
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